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Compound of Interest

Compound Name: PF2562

Cat. No.: B610025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive summary of the published data on PF-06260414, a
nonsteroidal selective androgen receptor modulator (SARM). The information presented here is
primarily based on the first-in-human clinical trial sponsored by Pfizer (NCT02070939) and its
corresponding publication by Bhattacharya et al. (2016).

Important Note on Reproducibility: To date, the primary data on the safety, pharmacokinetics,
and pharmacodynamics of PF-06260414 in humans originates from a single, industry-
sponsored study. Independent replication of these findings in subsequent clinical or preclinical
studies has not been identified in the public domain. Therefore, this guide serves as a detailed
overview of the foundational data, with the understanding that its reproducibility has not yet
been independently established.

Mechanism of Action

PF-06260414 is designed to selectively bind to and activate androgen receptors (AR) in
specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while
minimizing androgenic side effects in tissues like the prostate.[1] As a partial agonist of the AR,
it competes with endogenous androgens like dihydrotestosterone (DHT) for binding.[2] Upon
binding, the PF-06260414-AR complex is thought to translocate to the nucleus and modulate
the transcription of target genes, leading to its tissue-selective effects.[2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b610025?utm_src=pdf-interest
https://www.scienceopen.com/document_file/55d486a1-8880-460c-9bb7-28be18080f4d/PubMedCentral/55d486a1-8880-460c-9bb7-28be18080f4d.pdf
https://www.clinicaltrials.gov/study/NCT02070939
https://www.clinicaltrials.gov/study/NCT02070939
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Target Cell

PF-06260414

Androgen Receptor (AR)

Dissociates from

Heat Shock Proteins

PF-06260414-AR Complex

Translocates to

Binds to

DNA (Androgen Response Elements) T

odulates

Gene Transcription>

Anabolic Effects
(e.g., Muscle Protein Synthesis)

Click to download full resolution via product page

Signaling pathway of PF-06260414.
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Data Presentation

The following tables summarize the key pharmacokinetic, pharmacodynamic, and safety data
from the first-in-human study of PF-06260414.

Table 1: Pharmacokinetic Properties of PE-06260414[3]

Single Ascending Dose

Multiple Ascending Dose

Parameter
(SAD) (MAD)

Dose Range 1 to 400 mg 3to 100 mg BID

Time to Maximum Not explicitly stated, but
~1-2 hours

Concentration (Tmax)

absorption is described as fast.

Mean Half-life (t%%)

~6.9t0 12.8 hours

Not explicitly stated, but PK
properties were time-

independent.

Dose Proportionality

Yes

Yes

Ethnic Differences (Japanese

vs. Western)

Cmax and AUCT geometric
means in Japanese subjects
were 98.6% and 79.5% higher,

respectively.

Not explicitly stated for MAD,
but HPG axis modulation was

similar.

Table 2: Pharmacodynamic Effects of PF-06260414

Multip) i \[3]

Biomarker

Maximum Placebo-Corrected Modulation
(at 100 mg BID)

Total Testosterone Modulated
Sex Hormone-Binding Globulin (SHBG) Modulated
High-Density Lipoprotein (HDL) Modulated

Note: The precise quantitative values for the maximum placebo-corrected modulations were

not detailed in the primary publication.
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Table 3: Reported Adverse Events (AEs) in the First-in-

Human Study

Adverse Event Frequency Severity

Mild; one subject had an

Increase in Alanine

7 subjects elevation >4 times the upper

Aminotransferase (ALT)

limit of normal.

Headache 3 subjects Mild

Note: No serious adverse events (SAEsS) were reported in the study.

Experimental Protocols

The data presented above were generated from a randomized, double-blind, placebo-

controlled, single- and multiple-ascending dose study in healthy male subjects.

Study Design

Single Ascending Dose (SAD) Phase: Healthy male subjects received a single oral dose of
PF-06260414 (ranging from 1 to 400 mg) or a placebo.

Multiple Ascending Dose (MAD) Phase: Healthy male subjects received twice-daily (BID)
oral doses of PF-06260414 (ranging from 3 to 100 mg) or a placebo for a specified duration.

Additional Cohorts: The study also included a 60 mg once-daily cohort and a cohort of
Japanese subjects receiving 30 mg BID.

Key Methodologies

Pharmacokinetic Analysis: Plasma samples were collected at various time points after
dosing to determine the concentrations of PF-06260414. Standard non-compartmental
analysis was used to calculate pharmacokinetic parameters such as Tmax, t¥%2, Cmax, and
AUC.

Pharmacodynamic Analysis: Blood samples were collected to measure levels of
hypothalamic-pituitary-gonadal (HPG) axis hormones, including total testosterone and sex
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hormone-binding globulin (SHBG). Lipids, including HDL, were also assessed.

» Safety and Tolerability Assessment: This was evaluated through the monitoring of adverse
events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical
laboratory results (including liver function tests like ALT).
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Experimental Workflow of the First-in-Human Study
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First-in-human study workflow.
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Comparison with Other Alternatives

Direct comparative studies of PF-06260414 against other SARMs or anabolic agents in a
clinical setting have not been published. Reviews of the SARM class of compounds indicate
that effects such as reductions in HDL and testosterone levels, and elevations in liver enzymes,
are potential class effects observed with other SARMs as well. However, without head-to-head
trials, the relative potency and safety profile of PF-06260414 compared to other SARMs
remains undetermined. The development of PF-06260414 appears to have been discontinued

in Phase I.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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